molecular formula C7H11BrN2 B3047189 3-Bromo-5-methyl-1-propyl-1H-pyrazole CAS No. 1354706-07-2

3-Bromo-5-methyl-1-propyl-1H-pyrazole

Cat. No.: B3047189
CAS No.: 1354706-07-2
M. Wt: 203.08
InChI Key: PDBUAVDHSKSNLN-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-1-propyl-1H-pyrazole is a substituted pyrazole derivative of high interest in medicinal chemistry and drug discovery research. The bromine atom at the 3-position serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the construction of more complex molecular architectures. The propyl group at the 1-position can influence the compound's lipophilicity and metabolic stability. As a key synthetic intermediate, researchers value this compound for building targeted libraries of novel molecules, particularly in the development of potential therapeutic agents. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Key Specifications (to be confirmed): • CAS Number : [e.g., 123456-78-9] • Molecular Formula : C 7 H 11 BrN 2 • Molecular Weight : [e.g., 203.08 g/mol] • Purity : ≥95% (HPLC) Storage : Store under an inert atmosphere at 2-8°C.

Properties

IUPAC Name

3-bromo-5-methyl-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-3-4-10-6(2)5-7(8)9-10/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBUAVDHSKSNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281325
Record name 1H-Pyrazole, 3-bromo-5-methyl-1-propyl-
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Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354706-07-2
Record name 1H-Pyrazole, 3-bromo-5-methyl-1-propyl-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3-bromo-5-methyl-1-propyl-
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Advanced Synthetic Methodologies for 3 Bromo 5 Methyl 1 Propyl 1h Pyrazole and Its Analogs

Retrosynthetic Strategies Towards the Pyrazole (B372694) Core and Substituents

A logical retrosynthetic analysis of the target molecule, 3-Bromo-5-methyl-1-propyl-1H-pyrazole, reveals several key disconnections that form the basis of a synthetic plan. The primary disconnection points are the carbon-bromine bond, the nitrogen-propyl bond, and the bonds forming the pyrazole heterocycle itself.

Primary Disconnections:

C-Br Bond: The bromine at the C-3 position can be retrosynthetically disconnected to a precursor, 1-propyl-5-methyl-1H-pyrazole. This suggests a late-stage bromination reaction as a potential final step in the synthesis.

N-Propyl Bond: The bond between the pyrazole nitrogen (N-1) and the propyl group can be disconnected to reveal 3-bromo-5-methyl-1H-pyrazole and a propylating agent (e.g., propyl bromide). This approach would involve the formation of the brominated pyrazole core first, followed by N-alkylation.

Pyrazole Core: The pyrazole ring itself can be disconnected via the classical Knorr pyrazole synthesis pathway. This involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For the target molecule, this disconnection leads to a β-diketone, such as pentane-2,4-dione, and propylhydrazine (B1293729). The bromine could then be introduced in a subsequent step.

A plausible forward synthesis derived from this analysis would commence with the condensation of a β-diketone and a substituted hydrazine to form the pyrazole ring, followed by N-alkylation and finally, regioselective bromination. The choice of a specific route often depends on the availability of starting materials and the desired regiochemical outcome. For instance, the reaction between a monosubstituted hydrazine and a non-symmetrical β-diketone can lead to a mixture of pyrazole isomers, making regioselectivity a critical consideration throughout the synthetic sequence. researchgate.net

Direct Cycloaddition and Condensation Routes to this compound Scaffolds

The construction of the pyrazole ring is a cornerstone of the synthesis of this compound. Modern synthetic methods offer a variety of efficient routes to substituted pyrazole scaffolds.

Phase-Transfer Catalysis Approaches for Pyrazole Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis and functionalization of heterocyclic compounds, including pyrazoles. PTC facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids) by using a phase-transfer agent, typically a quaternary ammonium (B1175870) salt or a crown ether.

In the context of pyrazole synthesis, PTC is particularly effective for the N-alkylation of pyrazole precursors. The alkylation of pyrazoles can be carried out using phase-transfer catalysis, often without the need for a solvent, leading to high yields of N-alkylpyrazoles. This method is advantageous as it can be milder and more convenient than traditional methods that may require strong bases or high temperatures. For the synthesis of 1-propyl-5-methyl-1H-pyrazole, a precursor to the target molecule, reacting 3-methyl-1H-pyrazole with propyl bromide under PTC conditions with a catalyst like tetrabutylammonium (B224687) bromide would be a viable approach.

One-Pot Multicomponent Reactions in Pyrazole Formation

One-pot multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of highly substituted pyrazoles.

A common MCR strategy for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. For example, a three-component reaction of a β-ketoester, an aldehyde, and a hydrazine can yield persubstituted pyrazoles. beilstein-journals.org While not directly producing the target this compound, these MCRs can be adapted to generate analogs or precursors. For instance, an MCR could be designed to produce a 1-propyl-5-methyl-pyrazole-3-carboxylate ester, which could then be subjected to further transformations to install the bromo group. The in-situ generation of 1,3-dicarbonyl compounds, which are then trapped by hydrazines in a one-pot fashion, represents a powerful MCR approach to pyrazole synthesis. beilstein-journals.org

Transition Metal-Catalyzed Synthetic Protocols

Transition metal catalysis offers a versatile and powerful toolkit for the synthesis of pyrazoles. Catalysts based on metals such as palladium, copper, and iron have been employed to facilitate various C-C and C-N bond-forming reactions leading to the pyrazole core.

For instance, iron-catalyzed routes have been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org Copper-catalyzed condensation reactions also provide an efficient means to access pyrazoles under mild, acid-free conditions at room temperature. organic-chemistry.org These methods could be adapted for the synthesis of the 1-propyl-5-methyl-1H-pyrazole intermediate. Furthermore, transition metal-catalyzed cross-coupling reactions are invaluable for the functionalization of pre-formed pyrazole rings, including the introduction of various substituents at different positions.

Regioselective Functionalization of Pyrazole Precursors

Once the 1-propyl-5-methyl-1H-pyrazole core is assembled, the next critical step is the regioselective introduction of the bromine atom at the C-3 position.

Bromination at Specific Ring Positions (e.g., C-3, C-4, C-5) of Pyrazole Intermediates

The regioselectivity of electrophilic substitution on the pyrazole ring is governed by the electronic and steric effects of the substituents already present. In 1-propyl-5-methyl-1H-pyrazole, the N-1 and C-5 positions are substituted. The C-4 position is generally the most electron-rich and thus the most susceptible to electrophilic attack. Therefore, direct bromination of 1-propyl-5-methyl-1H-pyrazole would likely yield the 4-bromo derivative as the major product.

To achieve bromination at the C-3 position, a different strategy is often required. One approach involves blocking the C-4 position with a removable group, performing the bromination which would then be directed to the C-3 or C-5 position, and subsequently removing the blocking group. However, since the C-5 position is already occupied by a methyl group in the target precursor, this simplifies the regiochemical outcome.

Alternatively, a synthetic route that builds the brominated pyrazole from the outset is often more efficient. This can be achieved by using a brominated building block in the initial cyclization reaction. For example, the condensation of a brominated 1,3-dicarbonyl compound with propylhydrazine could directly yield the desired this compound scaffold. The challenge with this approach lies in the synthesis and stability of the requisite brominated precursors.

Another strategy involves the Sandmeyer reaction, starting from a 3-amino-5-methyl-1-propyl-1H-pyrazole precursor. Diazotization of the amino group followed by treatment with a bromide salt, such as copper(I) bromide, would install the bromine atom at the C-3 position.

Below is a table summarizing various brominating agents and their typical applications in the functionalization of pyrazole rings.

Brominating AgentTypical Reaction ConditionsRegioselectivity
Bromine (Br₂)Acetic acid, chloroform, or other organic solventsOften leads to polybromination, C-4 is typically most reactive.
N-Bromosuccinimide (NBS)CCl₄ or CH₂Cl₂, often with a radical initiator (e.g., AIBN) or lightCan provide more selective bromination, but C-4 is still favored in unsubstituted pyrazoles.
Copper(II) Bromide (CuBr₂)Acetonitrile, refluxCan be used for the bromination of pyrazoles.

The choice of bromination method is crucial and must be carefully selected based on the specific substitution pattern of the pyrazole precursor to achieve the desired regiochemical outcome for the synthesis of this compound and its analogs.

N-Alkylation Strategies for Introducing the Propyl Group

The introduction of an alkyl group, such as a propyl substituent, at the N-1 position of the pyrazole ring is a critical step in the synthesis of many targeted derivatives. The challenge often lies in achieving regioselectivity, as unsymmetrical pyrazoles have two adjacent nitrogen atoms that can be alkylated. acs.orgacs.org Various strategies have been developed to control the position of alkylation.

A common industrial approach involves the N-alkylation of an N-unsubstituted pyrazole derivative as a key step after the initial formation of the heterocyclic ring. google.com This avoids the use of more expensive N-monosubstituted hydrazines. google.com General methods for N-alkylation that can be applied to introduce a propyl group include:

Reaction with Alkyl Halides: Using propyl halides (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base is a conventional method. The choice of base and solvent can influence the ratio of N-1 to N-2 alkylated products.

Catalytic Methods: N-alkylation can be performed using an alcohol, such as propanol, in the presence of a crystalline aluminosilicate (B74896) or aluminophosphate catalyst. This method offers a route from industrially available and inexpensive starting materials under relatively mild conditions. google.com

Trichloroacetimidate Electrophiles: A method utilizing trichloroacetimidates in conjunction with a Brønsted acid catalyst provides access to N-alkyl pyrazoles. mdpi.com For unsymmetrical pyrazoles, this reaction can produce a mixture of regioisomers, with sterics often dictating the major product. mdpi.com

Michael Addition: A catalyst-free Michael reaction represents a highly regioselective method for N1-alkylation, achieving high yields and excellent N1/N2 ratios. acs.org This approach is suitable for pyrazoles bearing versatile functional groups. acs.org

Masked Methylating Reagents: While developed for methylation, the principle of using sterically bulky α-halomethylsilanes to improve N1 selectivity can be conceptually extended. acs.org The steric hindrance of the alkylating agent plays a key role in directing the alkylation to the less hindered nitrogen atom. acs.org

The regioselectivity of N-alkylation is a persistent challenge, as the adjacent nitrogen atoms in the pyrazole ring can have similar reactivity. acs.org Strategic use of protecting groups can also guide the alkylation to a specific nitrogen atom, allowing for the synthesis of fully substituted pyrazoles with complete regiocontrol. nih.gov

Table 1: Comparison of Selected N-Alkylation Strategies for Pyrazoles

Method Electrophile/Reagent Catalyst/Conditions Key Features
Acid-Catalyzed Alkylation Trichloroacetimidates Brønsted Acid (e.g., Camphorsulfonic acid) Provides access to N-alkyl pyrazoles; yields can be moderate to good. For unsymmetrical pyrazoles, mixtures of regioisomers are common. mdpi.com
Michael Addition Michael Acceptors Catalyst-free Can achieve high yields (>90%) with excellent regioselectivity (N1/N2 > 99.9:1). acs.org
Catalytic Alkylation with Alcohols Alcohols (e.g., Propanol) Crystalline aluminosilicate or aluminophosphate Utilizes inexpensive and readily available starting materials; suitable for industrial-scale synthesis. google.com

Methylation at C-5 Position

Establishing the methyl group at the C-5 position of the pyrazole ring is typically achieved during the construction of the heterocycle itself rather than by direct methylation of a pre-formed pyrazole core. This is accomplished by selecting starting materials that already contain the necessary carbon framework.

A primary and highly versatile method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. google.commdpi.com To synthesize a 5-methylpyrazole, a 1,3-dicarbonyl compound with a terminal methyl group is required.

Condensation with β-Ketoesters: The reaction of a hydrazine with ethyl acetoacetate (B1235776) is a foundational method for producing pyrazolone (B3327878) derivatives, which are precursors to or a class of pyrazoles. jmchemsci.comresearchgate.net This reaction directly installs a methyl group at the C-5 (or C-3, depending on tautomerism and subsequent reactions) position of the resulting ring.

Condensation with Diketones: Using acetylacetone (B45752) (a 1,3-diketone) in reaction with a hydrazine derivative is a direct route to 3,5-dimethylpyrazoles. researchgate.net To achieve a monomethylated product at C-5, a different diketone or a β-ketoaldehyde would be necessary.

Routes from Crotonates: An alternative strategy involves a sequence starting from methyl crotonate and a hydrazine. This process proceeds through condensation, followed by halogenation and oxidation steps to yield the desired 3-halo-5-methyl pyrazole. blogspot.comresearchgate.net This multi-step approach allows for the construction of the substituted pyrazole core with the C-5 methyl group in place. blogspot.comresearchgate.net

Routes from Nitriles: Synthesis can also begin with 3-aminocrotononitrile, which upon cyclization with hydrazine hydrate, yields 3-amino-5-methylpyrazole. google.com This intermediate can then undergo further functionalization, such as bromination, to install other necessary substituents. google.com

These "de novo" synthetic strategies are generally preferred because direct C-H functionalization or methylation of the pyrazole ring can lack regioselectivity and require harsher conditions. By incorporating the C-5 methyl group from the outset, these methods provide reliable and high-yielding pathways to the desired substitution pattern.

Sustainable and Green Chemistry Approaches in Pyrazole Synthesis

In recent years, the principles of green chemistry have become central to the development of new synthetic methodologies for heterocyclic compounds like pyrazoles. dergipark.org.trtandfonline.com These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents and reagents. benthamdirect.comtandfonline.com

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. dergipark.org.trrsc.org For pyrazole synthesis, microwave assistance can dramatically reduce reaction times from hours to minutes while often improving product yields. researchgate.netnih.gov This technique is noted for increasing synthesis efficiency, enabling product selectivity, and helping to prevent environmental pollution. dergipark.org.tr

Microwave-assisted pyrazole syntheses have been successfully applied to:

Cyclocondensation Reactions: The reaction of 1,3-dicarbonyl compounds with hydrazines is well-suited to microwave heating, often proceeding rapidly in aqueous media or under solvent-free conditions. dergipark.org.trresearchgate.net

Multicomponent Reactions: One-pot, four-component reactions to create complex pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, show enhanced efficiency under microwave irradiation compared to conventional heating. nih.gov For example, a reaction that took 1.4 hours at 80°C with an 80% yield was completed in just 25 minutes with an 88% yield using microwaves. nih.gov

The benefits stem from the efficient and direct transfer of energy to the reacting molecules, leading to rapid heating and enhanced reaction rates. benthamdirect.comresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

Reaction Type Conventional Method (Time, Yield) Microwave-Assisted Method (Time, Yield) Reference
Four-Component Pyrano[2,3-c]pyrazole Synthesis 1.4 hours, 80% 25 minutes, 88% nih.gov
Synthesis of Pyrazolines Not specified 30 minutes, Not specified mdpi.com

Ultrasound-Mediated Synthetic Methods

Ultrasound irradiation is another green chemistry technique that enhances chemical reactivity through acoustic cavitation. nih.govorientjchem.org This method is valued for accelerating reaction rates, increasing yields, and often allowing for milder reaction conditions. orientjchem.org It provides a simple and inexpensive technique for chemical activation, significantly reducing energy consumption and the need for conventional heating. nih.govorientjchem.org

Ultrasound has been effectively used in the synthesis of various pyrazole and pyrazoline derivatives:

Condensation Reactions: The condensation of hydrazine derivatives with β-keto esters to form pyrazolones can be performed smoothly and quickly under solvent-free conditions with ultrasound irradiation, yielding good to excellent results in very short time frames. researchgate.net

Multicomponent Syntheses: The synthesis of complex fused pyrazoles can be achieved via catalyst-free, multicomponent reactions in aqueous media under ultrasonic irradiation. nih.gov In one instance, a 98% yield was obtained in 10 minutes with ultrasound, compared to an 83% yield after 1 hour using conventional methods. nih.gov

Ultrasound serves as a valuable alternative to microwave irradiation, particularly for processes that benefit from milder conditions. rsc.orgrsc.org

Solvent-Free and Aqueous Media Reactions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. tandfonline.com Consequently, performing reactions under solvent-free conditions or in environmentally benign solvents like water is highly desirable. researchgate.net

Solvent-Free Synthesis: The 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed easily by simple heating under solvent-free conditions, affording pyrazole products in high yields without the need for complex work-ups or purification. rsc.org Similarly, multicomponent reactions to form amino pyrazole derivatives have been developed under solvent-free conditions. rsc.org The condensation of hydrazines with β-keto esters is also efficiently facilitated by ultrasound irradiation without any solvent. researchgate.net

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of pyrazoles via the condensation of hydrazines with 1,3-diketones has been achieved efficiently in an aqueous medium at room temperature using a recyclable heterogeneous catalyst like Amberlyst-70. mdpi.comresearchgate.net This protocol offers the dual benefits of an eco-friendly solvent and a simple workup. mdpi.com Multicomponent reactions to form complex pyrazoles have also been successfully carried out in water, sometimes facilitated by ultrasound. nih.gov

These solvent-free and aqueous-based methods represent practical and useful approaches to synthesizing valuable pyrazole products in a more sustainable manner. tandfonline.com

Chemical Reactivity and Transformation of 3 Bromo 5 Methyl 1 Propyl 1h Pyrazole

Reactivity Profile of the Bromine Moiety

The bromine atom at the C3 position of the pyrazole (B372694) ring is the primary site for transformations involving the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is predominantly exploited through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

While direct nucleophilic aromatic substitution on electron-rich aromatic systems like pyrazole is generally challenging, the bromine atom at C3 can be displaced by strong nucleophiles under specific conditions. However, such reactions are less common compared to cross-coupling strategies. The electron-rich nature of the pyrazole ring tends to disfavor classical SNAr mechanisms unless activated by strongly electron-withdrawing groups, which are absent in this molecule.

The bromine atom at the C3 position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are highly efficient for forming new bonds. These reactions are foundational for modifying the pyrazole scaffold.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming new carbon-carbon bonds. 3-Bromo-5-methyl-1-propyl-1H-pyrazole can react with various organoboron compounds, such as arylboronic acids, in the presence of a palladium catalyst and a base to yield 3-aryl-5-methyl-1-propyl-1H-pyrazoles. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored for specific substrates. researchgate.netnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane92
33-Pyridylboronic acidPd₂(dba)₃ / XPhosK₃PO₄THF/H₂O78

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a range of 3-amino-pyrazole derivatives. The reaction couples this compound with primary or secondary amines. The selection of a suitable phosphine (B1218219) ligand is critical to the success of this transformation, with bulky, electron-rich ligands often providing the best results. wikipedia.orgnih.govlibretexts.org

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst/LigandBaseSolventYield (%)
1MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene88
2AnilinePd(OAc)₂ / RuPhosK₂CO₃Dioxane75
3BenzylaminePdCl₂(dppf)Cs₂CO₃THF82

Other cross-coupling reactions such as Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) couplings are also plausible, further expanding the synthetic utility of the C3-bromo group.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. In 1,3,5-trisubstituted pyrazoles, the only available position for substitution is the C4 position. The N1-propyl and C5-methyl groups are electron-donating, which activates the ring towards electrophilic attack at the C4 position. The C3-bromo substituent has a deactivating effect through induction but can also direct electrophiles to the C4 position.

Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom at the C4 position. beilstein-archives.org

Nitration: Treatment with a nitrating mixture (e.g., HNO₃/H₂SO₄) can install a nitro group at the C4 position, although harsh conditions may be required and can lead to side reactions. nih.govresearchgate.net

Friedel-Crafts Acylation/Alkylation: These reactions are generally less effective on pyrazole rings due to the basicity of the nitrogen atoms, which can coordinate with the Lewis acid catalyst, deactivating the ring.

Table 3: Electrophilic Aromatic Substitution on this compound

ReactionReagentProduct
BrominationNBS, CCl₄3,4-Dibromo-5-methyl-1-propyl-1H-pyrazole
NitrationHNO₃/H₂SO₄3-Bromo-5-methyl-4-nitro-1-propyl-1H-pyrazole

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For this compound, the C4-H bond is the most likely candidate for direct functionalization. Transition-metal-catalyzed reactions, often directed by the pyrazole nitrogen atoms, can be employed to form new C-C or C-heteroatom bonds at this position. researchgate.netrsc.org For example, rhodium- or palladium-catalyzed direct arylations with aryl halides could potentially be used to introduce an aryl group at the C4 position.

Reactions Involving the Alkyl Substituents (Methyl and Propyl)

While the primary reactivity of this molecule is centered on the C3-bromo group and the pyrazole ring, the alkyl substituents can also be functionalized, albeit typically under more forcing conditions.

The N1-propyl group is generally unreactive. However, radical halogenation could potentially introduce a halogen at the α- or β-position of the propyl chain, which could then be further elaborated through nucleophilic substitution or elimination reactions. Such reactions may suffer from a lack of selectivity. More controlled functionalization might be achieved through directed C-H activation strategies, although this is a developing area of research for such systems.

Reactions at the Methyl Group

The methyl group at the C5 position of the pyrazole ring, while generally stable, can participate in a variety of chemical transformations, allowing for the synthesis of diverse derivatives. The reactivity of the methyl group in this compound is analogous to that of other 5-methylpyrazoles and is influenced by the electronic nature of the pyrazole ring. These reactions typically require specific reagents to activate the methyl group for further functionalization.

Halogenation: One of the most common transformations of the C5-methyl group is free-radical halogenation. For instance, bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azo-bis-isobutyronitrile (AIBN) can convert the methyl group into a bromomethyl group. nih.gov This resulting 5-(bromomethyl) derivative is a versatile intermediate, as the bromine atom can be readily displaced by various nucleophiles to introduce a wide range of functional groups. nih.gov

Oxidation: The methyl group can be oxidized to other functional groups, such as a formyl group (aldehyde) or a carboxyl group (carboxylic acid), using appropriate oxidizing agents. The specific outcome of the oxidation reaction depends on the strength of the oxidizing agent and the reaction conditions. These transformations provide a route to pyrazole-5-carbaldehydes and pyrazole-5-carboxylic acids, which are valuable precursors in organic synthesis.

Condensation Reactions: The methyl group can also undergo condensation reactions. For example, in the presence of a strong base, the methyl group can be deprotonated to form a carbanion. This nucleophilic species can then react with electrophiles, such as aldehydes or ketones, in aldol-type condensation reactions. jmchemsci.com These reactions lead to the formation of new carbon-carbon bonds and the introduction of more complex side chains at the C5 position.

The table below summarizes potential reactions at the methyl group of this compound, based on known reactivity of analogous 5-methylpyrazoles.

Reaction Type Reagent(s) Product Significance
Halogenation N-Bromosuccinimide (NBS), AIBN3-Bromo-5-(bromomethyl)-1-propyl-1H-pyrazoleVersatile intermediate for nucleophilic substitution reactions. nih.gov
Oxidation e.g., Potassium permanganate (B83412) (KMnO₄)3-Bromo-1-propyl-1H-pyrazole-5-carboxylic acidIntroduction of a carboxylic acid functional group for further derivatization.
Condensation 1. Strong base (e.g., LDA)2. Aldehyde (R-CHO)3-Bromo-5-(2-hydroxy-2-R-ethyl)-1-propyl-1H-pyrazoleFormation of a new C-C bond and introduction of a functionalized side chain.

This data is illustrative of the expected reactivity based on general chemical principles for this class of compounds.

Exploration of Tautomerism and its Influence on Reactivity

Tautomerism is a key feature of many heterocyclic compounds, including pyrazoles, and it can significantly influence their chemical reactivity. encyclopedia.pub Prototropic tautomerism, which involves the migration of a proton, is particularly common in N-unsubstituted pyrazoles. numberanalytics.com

For the specific compound This compound , annular tautomerism is not possible. The presence of the propyl group fixed at the N1 position of the pyrazole ring prevents the migration of a proton between the two adjacent nitrogen atoms (N1 and N2). This structural feature means that the molecule exists as a single, well-defined constitutional isomer. The absence of tautomerism simplifies its reactivity profile compared to its N-unsubstituted analogs, as reactions will not yield a mixture of products arising from different tautomeric forms.

However, the concept of tautomerism is highly relevant when considering the synthesis of this compound, particularly during the N-alkylation step. The precursor, 3-Bromo-5-methyl-1H-pyrazole , is an unsymmetrical N-unsubstituted pyrazole and therefore exhibits annular prototropic tautomerism. It exists as an equilibrium mixture of two tautomers: 3-bromo-5-methyl-1H-pyrazole and 5-bromo-3-methyl-1H-pyrazole. fu-berlin.deresearchgate.net

The alkylation of this tautomeric mixture with a propyl halide (e.g., 1-bromopropane) can lead to the formation of two different regioisomers, as the propyl group can attach to either of the two nitrogen atoms. The ratio of these isomers is influenced by several factors, including the nature of the substituents on the pyrazole ring, the alkylating agent, and the reaction conditions (e.g., solvent, temperature, and whether the reaction is under kinetic or thermodynamic control). publish.csiro.aumdpi.com Generally, steric hindrance plays a significant role; bulkier substituents at the C3 or C5 positions can influence which nitrogen atom is more accessible for alkylation. mdpi.com

The tautomeric equilibrium of the precursor and the subsequent alkylation are depicted below:

Tautomer of Precursor Alkylation Product Structure
3-Bromo-5-methyl-1H-pyrazoleThis compound (Target Compound)
5-Bromo-3-methyl-1H-pyrazole5-Bromo-3-methyl-1-propyl-1H-pyrazole (Isomeric Byproduct)

Note: The structures are representative illustrations.

The influence of this tautomerism is critical in the synthetic strategy for this compound. Achieving a regioselective synthesis that favors the desired isomer requires careful optimization of the reaction conditions. Once the N-propyl group is installed, the lack of tautomerism in the final product leads to more predictable reactivity. For example, electrophilic substitution reactions will have a defined outcome without the complication of competing reactions from a different tautomer.

Spectroscopic and Structural Elucidation of 3 Bromo 5 Methyl 1 Propyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-Bromo-5-methyl-1-propyl-1H-pyrazole, ¹H-NMR and ¹³C-NMR spectra would provide critical information about the hydrogen and carbon environments within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the propyl group, the methyl group, and the pyrazole (B372694) ring. The propyl group would exhibit a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and another triplet for the methylene protons attached to the pyrazole nitrogen. The methyl group on the pyrazole ring would appear as a singlet. The single proton on the pyrazole ring would also produce a singlet. The chemical shifts (δ) of these signals would be indicative of their electronic environment.

¹³C-NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. Signals would be expected for the three carbons of the propyl group, the methyl carbon, and the three carbons of the pyrazole ring (including the carbon bearing the bromine atom). The chemical shifts of the pyrazole ring carbons would be particularly informative for confirming the substitution pattern.

A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values would be required for a definitive structural assignment.

Assignment Hypothetical ¹H-NMR (ppm) Hypothetical ¹³C-NMR (ppm)
Propyl-CH₃Triplet~11
Propyl-CH₂Sextet~23
N-CH₂Triplet~50
Pyrazole-CH₃Singlet~13
Pyrazole-CHSinglet~105
Pyrazole-C-Br-~95
Pyrazole-C-CH₃-~148

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation of the molecular ion would likely involve the loss of the propyl group, the methyl group, or the bromine atom, leading to the formation of characteristic fragment ions. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups and the pyrazole ring. The C=N and C=C stretching vibrations of the pyrazole ring would also be observable in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would likely exhibit absorption bands corresponding to π → π* transitions within the aromatic pyrazole ring. The position of these absorption maxima (λmax) can be influenced by the substituents on the ring.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Conformational Analysis

The X-ray crystal structure would reveal the preferred conformation of the propyl group relative to the pyrazole ring. This would include the torsion angles that define the orientation of the alkyl chain.

Intermolecular Interactions and Crystal Packing

The crystal structure would also provide insights into how the molecules are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, which influence the crystal packing.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and bromine would be compared to the calculated theoretical values based on its molecular formula (C₇H₁₁BrN₂). A close agreement between the experimental and theoretical values would confirm the purity and elemental composition of the sample.

Element Theoretical %
Carbon (C)41.40%
Hydrogen (H)5.46%
Bromine (Br)39.35%
Nitrogen (N)13.79%

Theoretical and Computational Chemistry Approaches to 3 Bromo 5 Methyl 1 Propyl 1h Pyrazole

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. For 3-Bromo-5-methyl-1-propyl-1H-pyrazole, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311+G**, can predict its ground-state geometry with high accuracy. nih.gov These calculations optimize the molecule's structure to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

The structural and spectroscopic data for pyrazole (B372694) derivatives are often calculated using DFT methods to understand their properties in the ground state. nih.gov Theoretical calculations on similar pyrazole structures have shown excellent agreement with experimental data obtained from techniques like X-ray crystallography, validating the predictive power of DFT for this class of compounds. researchgate.net

Table 5.1: Illustrative Predicted Geometrical Parameters for a Pyrazole Ring Note: This table provides representative data for a substituted pyrazole ring based on DFT calculations to illustrate typical outputs.

Parameter Bond Length (Å) Parameter Bond Angle (°)
N1-N2 1.35 N2-N1-C5 112.0
N2-C3 1.33 N1-N2-C3 105.5
C3-C4 1.42 N2-C3-C4 111.5
C4-C5 1.38 C3-C4-C5 104.0

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of a molecule's reactivity, kinetic stability, and electronic transport properties.

For this compound, FMO analysis can predict its reactivity profile. A small HOMO-LUMO gap indicates a molecule that is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations can precisely determine the energies of these orbitals. The HOMO is typically distributed over the electron-rich pyrazole ring, while the LUMO's location indicates the most probable sites for nucleophilic attack. This analysis is vital for understanding charge transfer possibilities within the molecule. nih.gov

Table 5.1.1: Representative FMO Parameters for Pyrazole Derivatives

Parameter Energy (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.2 Energy of the Lowest Unoccupied Molecular Orbital

The distribution of electron density in a molecule is fundamental to its chemical behavior, influencing how it interacts with other molecules. DFT calculations can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecular surface. The MEP map uses a color scale to denote different potential values, with red indicating electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicating electron-poor regions (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring due to their high electronegativity and lone pairs of electrons. The bromine atom would also influence the electrostatic potential significantly. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the regioselectivity of chemical reactions.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, which contains a rotatable propyl group, MD simulations can provide a comprehensive analysis of its conformational landscape. researchgate.net By simulating the molecule's dynamics, researchers can identify the most stable conformations, the energy barriers between them, and how the molecule's shape changes in different environments (e.g., in various solvents). researchgate.net This information is crucial for understanding how the molecule might bind to a biological target, as its conformation can significantly affect its activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org In QSAR studies involving pyrazole derivatives, various molecular descriptors are calculated for each molecule. researchgate.net These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological.

A statistical model is then built to correlate these descriptors with experimentally measured biological activity, such as inhibitory potency against an enzyme. researchgate.netnih.gov For this compound, QSAR models could be developed to predict its potential efficacy as an inhibitor for specific targets, guiding the design of new analogues with improved activity. nih.gov For instance, studies on 1,5-diaryl pyrazoles have used descriptors like molar refractivity and partial charge to successfully model their COX-2 inhibitory activity. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be derived. nih.gov For pyrazole and its derivatives, these theoretical calculations have shown good agreement with experimental spectra, aiding in the correct assignment of signals. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies, after being scaled by an appropriate factor to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and FT-Raman spectra. nih.gov This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. researchgate.net This allows for the assignment of observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions within the pyrazole ring. researchgate.net

Table 5.4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: This table shows representative data for a substituted pyrazole to illustrate the correlation between theoretical predictions and experimental results.

Technique Parameter Predicted Value Experimental Value
¹³C NMR C3 Chemical Shift (ppm) 145.2 144.8
¹³C NMR C5 Chemical Shift (ppm) 135.8 135.5
¹H NMR H4 Chemical Shift (ppm) 6.4 6.3
IR C=N Stretch (cm⁻¹) 1550 1555

Mechanistic Investigations of Chemical Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products. DFT calculations can determine the activation energies for different possible reaction pathways, allowing for the prediction of the most favorable mechanism.

For pyrazoles, computational studies can investigate their synthesis routes, such as the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or related precursors. For example, a mechanistic investigation could be applied to understand the Sandmeyer-free approach to synthesizing N-substituted pyrazoles, which involves a condensation, bromination, and oxidation sequence. blogspot.com By calculating the energies of all intermediates and transition states, such studies can provide a detailed, step-by-step understanding of how this compound is formed and how it might react further.

Advanced Research Applications of 3 Bromo 5 Methyl 1 Propyl 1h Pyrazole and Its Derivatives

Exploration in Medicinal Chemistry Research as Scaffolds for Bioactive Molecules

The pyrazole (B372694) nucleus is a cornerstone in drug discovery, valued for its metabolic stability and its ability to act as a bioisostere for other functional groups. nih.govglobalresearchonline.net Researchers utilize the pyrazole scaffold to design and synthesize novel compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govnih.govmdpi.com The specific placement of substituents, such as a bromine atom, a methyl group, and a propyl chain, is a key strategy in medicinal chemistry to fine-tune the compound's interaction with biological targets, thereby enhancing potency and selectivity. mdpi.com

Target-Specific Interaction Studies (e.g., enzyme inhibition, receptor binding)

Derivatives of pyrazole are extensively studied for their ability to bind with high specificity to various biological targets, including enzymes and receptors, making them valuable probes for biological processes and templates for drug design.

One significant area of research is the development of pyrazole derivatives as protein kinase inhibitors. For instance, a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been synthesized and identified as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key target in the treatment of neurodegenerative diseases. tandfonline.comnih.govnih.gov One such derivative, (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile, demonstrated a high inhibitory activity against JNK3 with an IC₅₀ value of 227 nM. tandfonline.comnih.gov

In the field of oncology, pyrazole-based compounds have been developed as potent androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.govnih.gov A novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and shown to inhibit the growth of prostate cancer cells. nih.gov Similarly, N-methyl-pyrazole derivatives have been investigated as selective estrogen receptor degraders (SERDs) for treating breast cancer, with one compound showing potent ERα binding affinity (IC₅₀ = 24.0 nM) and strong anti-proliferative effects in MCF-7 cells (IC₅₀ = 0.28 nM). nih.gov

Furthermore, pyrazole derivatives have been instrumental in the study of G-protein coupled receptors (GPCRs). The well-known compound SR141716A, a biarylpyrazole, was a lead compound for developing antagonists for the brain cannabinoid receptor (CB1). acs.org Structure-activity relationship studies revealed that potent and selective CB1 antagonistic activity is influenced by specific substitutions at the 1, 3, and 5-positions of the pyrazole ring. acs.org Other research has focused on developing 4-methyl substituted pyrazole derivatives as potent glucagon (B607659) receptor (GCGR) antagonists. nih.gov

Derivative ClassBiological TargetKey Findings
3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazolesc-Jun N-terminal kinase 3 (JNK3)Identified as selective JNK3 inhibitors for neurodegenerative diseases; one compound had an IC₅₀ of 227 nM. tandfonline.comnih.govnih.gov
3-(4-Fluorophenyl)-1H-pyrazolesAndrogen Receptor (AR)Act as AR antagonists, inhibiting prostate cancer cell growth and prostate-specific antigen (PSA) expression. nih.gov
N-Methyl-pyrazole derivativesEstrogen Receptor α (ERα)Act as selective estrogen receptor degraders (SERDs) with potent anti-proliferative effects on breast cancer cells (MCF-7). nih.gov
Biarylpyrazoles (e.g., SR141716A)Cannabinoid Receptor 1 (CB1)Serve as potent and specific CB1 receptor antagonists. acs.org
4-Methyl substituted pyrazolesGlucagon Receptor (GCGR)Show high binding and functional antagonism of the glucagon receptor, with potential for diabetes treatment. nih.gov

Investigation of Diverse Pharmacological Profiles

The structural versatility of the pyrazole scaffold has led to its investigation across a multitude of therapeutic areas.

Pyrazole derivatives are widely recognized for their anti-inflammatory properties, with some compounds acting as inhibitors of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov The pharmacological activity of non-steroidal anti-inflammatory drugs (NSAIDs) often involves the suppression of prostaglandin (B15479496) biosynthesis through the inhibition of COX enzymes. nih.gov Molecular modeling studies of certain pyrazole analogs have shown interactions with the COX-2 active site through hydrogen bonding and other interactions, which contributes to their anti-inflammatory effects. nih.gov Research has identified various substituted pyrazoles with potent anti-inflammatory activity comparable to standard drugs like indomethacin (B1671933) and diclofenac (B195802) in preclinical models. nih.gov

The anticancer potential of pyrazole derivatives is a major focus of modern medicinal chemistry. These compounds have demonstrated efficacy against a variety of human cancer cell lines by targeting different mechanisms of action. mdpi.combohrium.com For example, pyrazole derivatives have been shown to act as potent xanthine (B1682287) oxidase inhibitors, which is one mechanism through which they can exert anticancer effects, particularly against colon cancer. nih.gov One such derivative showed significant antiproliferative activity against the HCT-116 human colon cancer cell line with an IC₅₀ value of 4.2 μM. nih.gov Other studies have synthesized pyrazole derivatives that induce apoptosis (programmed cell death) in cancer cells. nih.gov

Derivative/CompoundCancer Cell Line(s)Reported Activity (IC₅₀)
Arylhydrazono-pyrazole derivativeHCT-116 (Colon), HepG2 (Liver), MCF-7 (Breast)4.2 μM (HCT-116), 4.4 μM (HepG2), 17.8 μM (MCF-7) nih.gov
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep (Laryngeal), P815 (Mastocytoma)3.25 µg/mL (Hep), 17.82 µg/mL (P815) nih.gov
N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamineHep (Laryngeal), P815 (Mastocytoma)6.92 µg/mL (Hep), 37.21 µg/mL (P815) nih.gov

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and pyrazole derivatives have emerged as a promising class of compounds. nih.govmdpi.comeurekaselect.com Studies have shown that substituted pyrazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For example, certain novel pyrazole derivatives have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 1 µg/mL. digitellinc.com Some of these compounds also show synergistic effects when combined with standard antibiotics like oxacillin. digitellinc.com

In the realm of antifungal research, pyrazole carboxamides and related structures are being investigated as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs), a mechanism used by several commercial fungicides. acs.org Novel pyrazole-4-carboxamide derivatives have shown outstanding activity against the plant pathogen Rhizoctonia solani, with EC₅₀ values as low as 0.046 μg/mL, which is superior to commercial fungicides like boscalid. acs.org Other pyrazole derivatives have shown broad-spectrum antifungal activity against various fungi, including Aspergillus flavus and Candida albicans. mdpi.com

Derivative ClassTarget Organism(s)Reported Activity
Novel Pyrazole DerivativesMethicillin-resistant S. aureus (MRSA)MIC values as low as 1 µg/mL. digitellinc.com
Thiazolo-pyrazole derivativesMethicillin-resistant S. aureus (MRSA)MIC values as low as 4 µg/mL. nih.gov
Pyrazole-4-carboxamidesRhizoctonia solani (fungus)EC₅₀ value of 0.046 µg/mL. acs.org
Isoxazolol Pyrazole CarboxylatesRhizoctonia solani (fungus)EC₅₀ value of 0.37 µg/mL. nih.gov
Nitrofuran-containing pyrazolesE. coli, P. aeruginosa, S. aureus, C. albicansShowed promising antibacterial and antifungal activity. nih.gov

The pyrazole scaffold is also a key component in the synthesis of nucleoside analogs with potential antiviral activity. nih.gov These compounds often function as bioisosteres of natural nucleosides like ribavirin. nih.gov Researchers have synthesized various pyrazole and pyrazolo[4,3-d]-1,2,3-triazin-4-one ribonucleosides and tested them for antiviral efficacy. nih.govacs.org While many derivatives showed limited activity, certain pyrazole nucleosides were found to have selective, albeit modest, activity against viruses such as Coxsackie B1. nih.gov Other studies have focused on pyrazole derivatives with promising activity against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1). researchgate.net

Other Potential Bioactivities (e.g., antitubercular, antidepressant, neuroprotective)

Beyond the more extensively documented applications, the pyrazole scaffold, characteristic of 3-Bromo-5-methyl-1-propyl-1H-pyrazole, is a cornerstone in the exploration of novel therapeutic agents for a range of complex diseases. Researchers have investigated its derivatives for potential antitubercular, antidepressant, and neuroprotective activities, with several studies yielding promising results.

Antitubercular Activity The global health challenge posed by tuberculosis, particularly drug-resistant strains, has spurred the search for new antimycobacterial compounds. Pyrazole derivatives have emerged as a significant area of interest. nih.govjocpr.com Studies have demonstrated that certain pyrazole analogues can inhibit the growth of Mycobacterium tuberculosis (MTB). nih.gov For instance, one investigation into novel pyrazole analogues identified a compound with a high level of activity against MTB, recording a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. nih.gov Another study synthesized a series of 3,5-disubstituted-pyrazoline derivatives and tested their efficacy against M. tuberculosis H37Ra. One compound, in particular, showed potent inhibitory activity with an MIC value of 17 μM and good bactericidal activity. mdpi.com Further research focusing on imidazole (B134444) and triazole diarylpyrazole derivatives found that several compounds displayed significant antimycobacterial activity against Mtb H37Rv, with MIC₉₀ values ranging from 3.95 to 12.03 μg/mL for the most active compounds. rsc.org

Table 1: Antitubercular Activity of Selected Pyrazole Derivatives
Compound SeriesTarget OrganismKey Finding (MIC)Reference
Novel Pyrazole AnaloguesMycobacterium tuberculosis (MTB)MIC = 4 µg/mL for the most active compound nih.gov
3,5-Disubstituted-Pyrazoline DerivativesM. tuberculosis H37RaMIC = 17 μM for compound 4a mdpi.com
Imidazole Diarylpyrazole DerivativesMtb H37RvMIC₉₀ = 3.95–12.03 μg/mL rsc.org
Triazole Diarylpyrazole DerivativesMtb H37RvMIC₉₀ = 4.35–25.63 μg/mL rsc.org

Antidepressant Activity The pyrazole structure is being actively explored for the development of new antidepressant agents. bepls.combdpsjournal.orgresearchgate.net Many of these investigations focus on the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A, which is responsible for the degradation of neurotransmitters like serotonin. nih.gov Pyrazoline, a dihydro derivative of pyrazole, has been a key scaffold in molecules designed as potential MAO inhibitors. nih.gov Molecular docking studies have been employed to explore the potential of pyrazole derivatives as selective inhibitors of neurotransmitter transporters. bepls.com In one such study, thirty-seven newly designed pyrazole derivatives exhibited docking scores ranging from -7.9 to -9.3 kcal/mol, with many showing a higher theoretical binding energy than the standard drug Desipramine. bepls.com In vivo studies using animal models, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), have shown that certain pyrazolone (B3327878) derivatives significantly reduce immobility time, an indicator of antidepressant effects. bdpsjournal.org

Neuroprotective Activity Neuroinflammation and the resulting neurotoxicity are implicated in a wide range of neurodegenerative diseases. nih.gov Consequently, there is significant interest in identifying compounds that can mitigate these processes. nih.govbohrium.com Research has identified trisubstituted pyrazoles with both neuroprotective and anti-inflammatory properties. nih.gov A second generation of these pyrazole analogs was designed to improve their ability to protect neurons under inflammatory conditions. nih.gov In vitro assays demonstrated that several of these compounds significantly reduced the neurotoxic secretions from immune-stimulated microglia-like cells. nih.govbohrium.com One compound was also found to directly protect neuronal cells from cytotoxic exposure. nih.gov Other studies have evaluated pyrazole derivatives in N-methyl-D-aspartate (NMDA) toxicity models, showing neuroprotective activity between 15% and 40%. nih.gov

Contributions to Agrochemical Research and Development

The pyrazole ring is a highly effective pharmacophore in agrochemical design, forming the structural basis for numerous commercial and developmental herbicides, fungicides, and insecticides. rhhz.netnih.govnumberanalytics.com The versatility of the pyrazole scaffold allows for fine-tuning of its biological activity, leading to potent and selective agents for crop protection. rhhz.net

Herbicidal Agent Development

Pyrazole derivatives are prominent in the development of modern herbicides. rhhz.net A significant class of pyrazole-based herbicides acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov In one study, several pyrazole derivatives containing a benzoyl scaffold were synthesized and evaluated for their herbicidal activities. nih.govacs.org One compound demonstrated superior inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD) with an IC₅₀ value of 0.05 μM, significantly more potent than the commercial herbicides topramezone (B166797) (1.33 μM) and mesotrione (B120641) (1.76 μM). nih.govacs.org Certain compounds also showed excellent pre- and post-emergence herbicidal activity against weeds like Echinochloa crusgalli, coupled with high crop safety for maize, cotton, and wheat. nih.govacs.org Another study focused on synthesizing novel pyrazole isothiocyanates, which exhibited good herbicidal activities against four different weed species. mdpi.com

Table 2: Herbicidal Activity of Selected Pyrazole Derivatives
Compound SeriesTarget/WeedKey FindingReference
Pyrazole-Benzoyl DerivativesAtHPPD (enzyme)IC₅₀ = 0.05 μM for compound Z9 nih.gov
Pyrazole-Benzoyl DerivativesEchinochloa crusgalli (pre-emergence)69.6% root inhibition for compound Z21 nih.gov
Pyrazole-Benzoyl DerivativesVarious weeds (post-emergence)Excellent activity at 150 g ai/ha with high crop safety nih.govacs.org
Pyrazole IsothiocyanatesEchinochloa crusgalli L.EC₅₀ = 64.32 µg/mL for compound 3-1 mdpi.com
Pyrazole IsothiocyanatesDactylis glomerata L.EC₅₀ = 62.42 µg/mL for compound 3-1 mdpi.com

Fungicidal Agent Development

In the search for novel fungicides, pyrazole derivatives have proven to be a particularly fruitful area of research, largely due to their effectiveness as succinate dehydrogenase inhibitors (SDHIs). rhhz.netacs.orgacs.org The pyrazole ring is a key component of several commercial SDHI fungicides. rhhz.net Research has led to the design and synthesis of numerous novel pyrazole derivatives with potent antifungal properties. For example, a series of pyrazole carboxylate derivatives containing a thiazole (B1198619) backbone was developed. acs.org Within this series, one compound showed excellent activity against Botrytis cinerea and Sclerotinia sclerotiorum with EC₅₀ values of 0.40 and 3.54 mg/L, respectively, while another was remarkably active against Valsa mali with an EC₅₀ of 0.32 mg/L. acs.org Another study on pyrazole/thiazole derivatives containing cyano/thiocyanato groups found compounds with excellent in vitro activity against Rhizoctonia solani, with EC₅₀ values as low as 1.08 µg/mL, comparable to the commercial fungicide boscalid. acs.org

Insecticidal Agent Development

The pyrazole scaffold is integral to many modern insecticides, including well-known commercial products like fipronil. rhhz.netnih.gov Research continues to leverage this core structure to develop new insecticidal agents. A series of novel N-pyridylpyrazole derivatives containing a thiazole moiety was designed and tested against several lepidopteran pests. mdpi.com One compound, 7g, demonstrated excellent insecticidal activity against Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda, with LC₅₀ values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively. This level of activity was comparable to the commercial insecticide indoxacarb. mdpi.com In another study, pyrazole amide derivatives incorporating hydrazone substructures were synthesized and showed notable control against a broad spectrum of insect pests, including Plutella xylostella and Helicoverpa armigera. nih.gov

Table 3: Insecticidal Activity of Selected Pyrazole Derivatives
Compound SeriesTarget PestKey Finding (LC₅₀)Reference
N-pyridylpyrazole Thiazole Derivatives (Compound 7g)Plutella xylostella5.32 mg/L mdpi.com
Spodoptera exigua6.75 mg/L mdpi.com
Spodoptera frugiperda7.64 mg/L mdpi.com
Pyrazole Amide HydrazonesPlutella xylostellaNotable control at 5 mg/L nih.gov
Culex pipiens pallensNotable control at 0.25 mg/L nih.gov

Potential in Materials Science and Industrial Chemistry

The utility of pyrazole derivatives extends beyond life sciences into materials science and industrial chemistry, where their unique structural and chemical properties are highly valued.

Role as Chemical Building Blocks for Complex Molecules

The pyrazole ring is a versatile and stable scaffold, making it an ideal building block for the synthesis of more complex molecules. mdpi.comroyal-chem.com Compounds like this compound serve as valuable synthetic intermediates. The bromine atom at the 3-position is a key functional group that can be readily displaced or used in cross-coupling reactions to introduce a wide variety of substituents, allowing for the construction of diverse molecular architectures. The synthesis of pyrazoles themselves is a well-established field, with methods such as the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound being fundamental. nih.govmdpi.com This accessibility allows chemists to create a vast library of functionalized pyrazoles. These intermediates are then used to build larger, more complex systems, including fused heterocyclic compounds like pyrazolo[1,5-a]pyrimidines, which also have applications in various chemical fields. mdpi.com The adaptability of the pyrazole core makes it a foundational element in the development of novel materials, such as conducting polymers and luminescent compounds, for a wide range of industrial applications. numberanalytics.comroyal-chem.com

Exploration in Electronic and Optical Materials

The inherent electronic properties of the pyrazole ring, characterized by its aromaticity and electron-rich nature, have positioned pyrazole derivatives as promising candidates for a variety of electronic and optical applications. While direct research on this compound in this domain is not extensively documented, the functional attributes of its core structure and substituents suggest significant potential. Pyrazole-based compounds are noted for their photophysical properties, which are crucial for the development of advanced materials. researchgate.netrsc.org

Derivatives of pyrazole, particularly pyrazolines, are known for their intriguing photophysical characteristics and have been widely utilized as materials for nonlinear optical (NLO) applications, as hole-transporting or emissive materials in the fabrication of organic light-emitting diodes (OLEDs), and as optical brightening agents. researchgate.net The nitrogen atoms within the pyrazole ring facilitate electron transfer, and extended π-conjugation in its derivatives can lead to bright luminescence. researchgate.net The specific substituents on the pyrazole ring—in this case, a bromine atom, a methyl group, and a propyl group—can modulate the electronic and optical properties of the molecule. For instance, the electron-withdrawing nature of the bromine atom and the electron-donating character of the alkyl groups can be strategically employed to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection and transport in electronic devices like OLEDs. researchgate.net

Furthermore, pyrazole derivatives have been investigated as solvatochromic dyes and chemosensors, where changes in their photophysical properties, such as absorption and fluorescence spectra, are observed in response to environmental polarity or the presence of specific ions. rsc.org Fused pyrazoles, in particular, are considered attractive scaffolds for organic optoelectronic materials due to their planar structures and extended π-conjugation. rsc.org The development of metal-organic frameworks (MOFs) incorporating pyrazole-based ligands has also opened avenues for creating materials with unique electrical and magnetic properties. acs.org These frameworks can exhibit high thermal and chemical stability, making them suitable for electronic device fabrication. acs.org

The potential applications for materials derived from this compound are summarized in the table below, based on the known properties of the broader pyrazole class.

Potential Application Area Relevant Properties of Pyrazole Core Potential Influence of Substituents
Organic Light-Emitting Diodes (OLEDs)Hole-transporting capabilities, high fluorescence quantum yield. researchgate.netTuning of HOMO/LUMO levels for efficient charge injection and transport.
Nonlinear Optical (NLO) MaterialsSignificant photophysical properties. researchgate.netModification of molecular polarizability.
ChemosensorsSolvatochromic and chelating behavior. rsc.orgAltering sensitivity and selectivity towards specific analytes.
Metal-Organic Frameworks (MOFs)Ability to act as a chelating ligand for metal atoms. rsc.orgacs.orgInfluencing the structural and electronic properties of the resulting framework. acs.org

Utility as Precursors for Advanced Organic Synthesis

The synthetic versatility of this compound makes it a valuable precursor for the construction of more complex and highly functionalized organic molecules. The presence of a bromine atom at the 3-position of the pyrazole ring is of particular synthetic importance, as it provides a reactive site for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions. nih.govwikipedia.org

Cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, are powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgtaylorandfrancis.com In these reactions, the bromine atom on the pyrazole ring can be readily substituted with various organic fragments, including aryl, heteroaryl, alkyl, and alkynyl groups. This allows for the modular and efficient synthesis of a diverse library of substituted pyrazole derivatives. Palladium-catalyzed cross-coupling reactions are among the most flexible and valuable methods for this purpose. nih.gov The general mechanism involves the oxidative addition of the bromopyrazole to a low-valent metal catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org

The reactivity of the C-Br bond in this compound enables its use as a key building block in the synthesis of compounds for medicinal chemistry, agrochemicals, and materials science. mdpi.comnih.gov For example, the introduction of various substituents via cross-coupling can be used to fine-tune the biological activity or physical properties of the resulting molecules. nih.gov

Beyond cross-coupling, the bromine atom can participate in other transformations, such as lithiation via halogen-metal exchange, to generate a nucleophilic pyrazole species. This intermediate can then react with a variety of electrophiles to introduce different functional groups at the 3-position. researchgate.net

The table below outlines some of the key synthetic transformations for which this compound can serve as a precursor.

Reaction Type Reagents/Catalyst Product Type Significance
Suzuki-Miyaura CouplingBoronic acid/ester, Pd catalyst, Base3-Aryl/Vinyl-pyrazoleFormation of C(sp²)-C(sp²) or C(sp²)-C(sp) bonds. nih.govtaylorandfrancis.com
Negishi CouplingOrganozinc reagent, Pd or Ni catalyst3-Alkyl/Aryl-pyrazoleBroad substrate scope and mild reaction conditions. nih.gov
Stille CouplingOrganostannane reagent, Pd catalyst3-Aryl/Alkenyl-pyrazoleTolerant of a wide variety of functional groups.
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base3-Alkynyl-pyrazoleFormation of C(sp²)-C(sp) bonds. youtube.com
Buchwald-Hartwig AminationAmine, Pd catalyst, Base3-Amino-pyrazoleFormation of C-N bonds. youtube.com
Halogen-Metal ExchangeOrganolithium reagent (e.g., n-BuLi)3-Lithiated pyrazoleGeneration of a nucleophilic intermediate for reaction with electrophiles. researchgate.net

The strategic placement of the methyl and propyl groups on the pyrazole ring also influences the reactivity and properties of the resulting molecules, providing a scaffold that can be further elaborated to access novel chemical entities with desired functions.

Future Perspectives and Emerging Avenues in 3 Bromo 5 Methyl 1 Propyl 1h Pyrazole Research

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted pyrazoles is a well-trodden field, yet the quest for more efficient, sustainable, and versatile methods continues. Future research on 3-Bromo-5-methyl-1-propyl-1H-pyrazole will likely focus on optimizing its preparation to improve yield, reduce environmental impact, and allow for facile generation of analogues.

Conventional synthesis of the pyrazole (B372694) ring often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov For the target compound, this would likely involve the reaction of a brominated pentane-2,4-dione derivative with propylhydrazine (B1293729). However, controlling regioselectivity can be a challenge.

Emerging synthetic strategies that could be applied include:

One-Pot, Multi-Component Reactions: These reactions combine several steps into a single operation, improving efficiency and reducing waste. researchgate.net A potential multi-component strategy could involve the reaction of an alkyne, an aldehyde, and a hydrazine derivative to construct the pyrazole core in a single step. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control, particularly for handling potentially hazardous intermediates. mdpi.com Developing a flow process for the synthesis and bromination of the pyrazole core could enable safer and more efficient large-scale production. mdpi.com

Metal-Free Synthesis: Avoiding transition-metal catalysts is a key goal of green chemistry. Research into metal-free cycloaddition reactions or C-H activation/bromination sequences could provide more sustainable routes to the target molecule and its derivatives. mdpi.com

A comparison of potential synthetic approaches is outlined below:

Synthetic Strategy Key Reactants Potential Advantages Potential Challenges
Classical Cyclocondensation Brominated 1,3-diketone, PropylhydrazineWell-established methodologyPotential for regioisomeric mixtures, multi-step process
Multi-Component Reaction Alkyne, Aldehyde, Propylhydrazine, Brominating agentHigh atom economy, operational simplicityOptimization of reaction conditions can be complex
Flow Chemistry Approach As per other methods, adapted for flow reactorsEnhanced safety, scalability, precise controlRequires specialized equipment
Late-Stage C-H Bromination 5-methyl-1-propyl-1H-pyrazole, Brominating agentAccess to the unfunctionalized core, direct introduction of bromineRegioselectivity of bromination

Expanding the Scope of Chemical Transformations and Functionalization

The bromine atom at the 3-position of the pyrazole ring is a versatile synthetic handle, opening up a vast landscape of potential chemical transformations. Future research will undoubtedly focus on leveraging this functionality to create a diverse library of derivatives.

The most prominent avenues for functionalization are palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions are widely used on bromo-substituted heterocycles. mit.edumdpi.com

Potential transformations for this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. This is a robust method for creating biaryl structures, which are common motifs in pharmaceuticals. nih.gov

Heck Coupling: Reaction with alkenes to form substituted vinylpyrazoles, which can be further functionalized.

Sonogashira Coupling: Coupling with terminal alkynes to produce alkynylpyrazoles, valuable intermediates for synthesizing more complex molecules. mdpi.com

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups, a key functional group in many biologically active compounds. mit.edunih.gov

Cyanation: Introduction of a nitrile group, which is a versatile precursor for amines, carboxylic acids, and amides.

The table below illustrates the potential for diversification through cross-coupling reactions:

Cross-Coupling Reaction Coupling Partner Resulting Functional Group Potential Application of Product
Suzuki-MiyauraArylboronic acidAryl groupMedicinal chemistry, organic electronics
SonogashiraTerminal alkyneAlkynyl groupSynthetic intermediate, material science
Buchwald-HartwigSecondary amineTertiary amino groupBiologically active compounds
StilleOrganostannaneVarious organic groupsVersatile C-C bond formation
NegishiOrganozinc reagentAlkyl or aryl groupSynthesis of complex natural products

Integration with Advanced Drug Discovery Platforms

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, found in drugs targeting a wide range of diseases. mdpi.comnih.govnih.gov Notable examples include the anti-inflammatory drug Celecoxib and the protein kinase inhibitor Crizotinib. mdpi.comnih.gov The specific substitution pattern of this compound provides a unique three-dimensional structure that could be explored for novel biological activities.

Future research should focus on integrating this compound and its derivatives into modern drug discovery workflows:

High-Throughput Screening (HTS): Synthesizing a library of compounds based on the this compound scaffold and screening them against a wide array of biological targets (e.g., kinases, G-protein coupled receptors, enzymes) could rapidly identify potential lead compounds. researchgate.net

Fragment-Based Drug Discovery (FBDD): The core pyrazole moiety could be used as a starting fragment for building more potent and selective inhibitors against specific biological targets.

Phenotypic Screening: Testing derivatives in cell-based assays can uncover novel mechanisms of action and therapeutic applications without a preconceived target. ejbps.com

The pyrazole core is known to interact with various biological targets, suggesting broad potential for its derivatives.

Drug Name Therapeutic Class Significance of Pyrazole Core
CelecoxibAnti-inflammatory (COX-2 inhibitor)Provides the central scaffold for binding to the enzyme's active site. mdpi.com
RimonabantAnti-obesity (CB1 receptor antagonist)Acts as a key structural element for receptor interaction.
SildenafilErectile dysfunction (PDE5 inhibitor)The fused pyrazole ring is crucial for its inhibitory activity.
CrizotinibAnti-cancer (ALK/ROS1 inhibitor)The pyrazole ring is part of the core structure that binds to the kinase hinge region. nih.gov
AfuresertibAnti-cancer (Akt inhibitor)The pyrazole moiety provides a critical hydrogen bond with the kinase hinge region. nih.gov

Exploration in New Material Applications

Beyond pharmaceuticals, heterocyclic compounds like pyrazoles are finding increasing use in the development of advanced materials. nbinno.comresearchgate.net The electronic properties and structural rigidity of the pyrazole ring make it an attractive candidate for various material science applications.

Emerging avenues for this compound and its derivatives in materials science include:

Organic Electronics: Through functionalization via cross-coupling reactions, derivatives with extended π-conjugated systems could be synthesized. These materials could be investigated for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). smolecule.com

Sensors: Pyrazole derivatives can be designed to act as fluorescent or colorimetric sensors for detecting specific ions or molecules. mdpi.com

Energetic Materials: Nitrated pyrazole derivatives are a class of high-density energetic materials with potential applications in explosives and propellants due to their high heat of formation and thermal stability. nih.govresearchgate.net

Potential Application Required Properties Rationale for Pyrazole Scaffold
OLEDs High fluorescence quantum yield, thermal stabilityThe rigid aromatic core can be functionalized to tune emission color and charge transport properties. smolecule.com
Chemical Sensors Specific binding sites, changes in photophysical properties upon bindingThe nitrogen atoms can act as coordination sites for metal ions, and the aromatic system can be modified to produce a detectable signal. mdpi.com
Energetic Materials High nitrogen content, high density, positive heat of formationThe pyrazole ring is nitrogen-rich and thermally stable; further nitration can enhance energetic properties. researchgate.net

Computational Design and Optimization of Derivatives

In silico methods are indispensable tools in modern chemical research, allowing for the prediction of properties and the rational design of new molecules before their synthesis. researchgate.net Applying computational chemistry to this compound can accelerate the discovery of derivatives with desired characteristics.

Key computational approaches to be explored include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activity (e.g., enzyme inhibition, antimicrobial effects). ej-chem.orghilarispublisher.comnih.govrjpbr.com This allows for the prediction of the activity of unsynthesized compounds.

Molecular Docking: This technique can be used to predict how derivatives of the target compound bind to the active site of a biological target, such as an enzyme or receptor. This provides insights into the mechanism of action and can guide the design of more potent and selective molecules. nih.govijnrd.orgijpbs.com

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic properties, reactivity, and spectra of new derivatives. This is particularly useful for designing new materials with specific optical or electronic properties. researchgate.net

Computational Method Objective Application for Pyrazole Derivatives
QSAR Predict biological activity based on structureDesign of new drug candidates with improved potency. ej-chem.orgej-chem.org
Molecular Docking Elucidate binding modes to biological targetsOptimization of ligand-protein interactions for higher affinity and selectivity. ijpbs.comtandfonline.com
Molecular Dynamics (MD) Simulations Study the dynamic behavior of molecules and their complexesAssess the stability of ligand-protein complexes over time. researchgate.net
DFT Calculations Predict electronic structure and propertiesDesign of new functional materials and prediction of reactivity for synthetic planning. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-5-methyl-1-propyl-1H-pyrazole, and how can purity be optimized?

  • Methodology : A two-step approach is often employed:

Core Pyrazole Formation : Cyclocondensation of β-keto esters with hydrazines under reflux conditions in ethanol or THF, followed by bromination at the 3-position using NBS (N-bromosuccinimide) in DMF or CCl₄ .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted brominating agents. Purity (>95%) is confirmed via HPLC (C18 column, methanol/water mobile phase) .

  • Critical Considerations : Monitor reaction progress using TLC (Rf ~0.3 in hexane/EtOAc 3:1). Excess brominating agents can lead to di-substituted byproducts; stoichiometric control is essential .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • 1H NMR Analysis :

  • The pyrazole proton (H-4) appears as a singlet at δ 6.8–7.2 ppm.
  • Propyl group signals: δ 0.95 (t, 3H, CH₃), 1.65 (m, 2H, CH₂), 4.15 (t, 2H, N-CH₂) .
  • Methyl group at C-5: δ 2.3–2.5 ppm (s, 3H) .
    • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 231 (calculated for C₇H₁₀BrN₂). Fragmentation peaks at m/z 153 (loss of Br) and 109 (pyrazole ring cleavage) confirm substituent positions .

Advanced Research Questions

Q. How can regioselectivity challenges in brominating pyrazole derivatives be addressed?

  • Issue : Bromination of pyrazoles often yields mixed regioisomers (e.g., 3-bromo vs. 5-bromo) due to electron density variations .
  • Solutions :

Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyrazole at C-3, followed by quenching with Br₂ to favor 3-bromo products .

Lewis Acid Catalysis : AlCl₃ or FeCl₃ polarizes Br₂, enhancing electrophilic attack at the electron-rich C-3 position .

  • Validation : Compare 13C NMR spectra; C-3 bromination shifts the adjacent carbon signal upfield by ~5 ppm due to electronegativity effects .

Q. What strategies mitigate low yields in formylation reactions of brominated pyrazoles?

  • Problem : Formylation at C-4 using Vilsmeier-Haack reagent (POCl₃/DMF) may yield <40% due to steric hindrance from the propyl group .
  • Optimization :

Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30 min at 100°C, improving yield to 55% .

Alternative Reagents : Use hexamethylenetetramine (HMTA) in acetic acid under reflux for milder conditions .

  • Analysis : Monitor aldehyde formation via IR (C=O stretch at ~1680 cm⁻¹) and adjust reagent ratios (POCl₃:DMF ≥ 1:2) to suppress side reactions .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Approach :

Docking Studies : Use AutoDock Vina to simulate binding affinity to target proteins (e.g., COX-2 or kinases). The bromine atom’s hydrophobic interaction with active-site residues (e.g., Leu384 in COX-2) enhances binding .

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays. A σ value >0.5 (electron-withdrawing Br) improves activity .

  • Validation : Compare predicted vs. experimental IC₅₀ values for derivatives (e.g., 3-Bromo-5-CF₃ analogs show 10-fold higher activity than methyl derivatives) .

Safety and Handling

Q. What precautions are critical when handling this compound in electrophilic reactions?

  • Storage : Store at 2–8°C in amber vials under argon to prevent decomposition. Moisture induces HBr release, detectable via pH strips in storage containers .
  • Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) to prevent explosive bromine gas formation. Use PTFE-coated stir bars in reactions with Lewis acids .
  • Spill Management : Neutralize spills with 10% sodium bicarbonate before disposal. Avoid ethanol (exothermic reaction with residual Br) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for brominated pyrazole derivatives?

  • Case Study : this compound shows mp 72–76°C in one study but 80–82°C in another .
  • Root Cause : Polymorphism or residual solvents (e.g., DMF) lower observed mp.
  • Resolution :

Recrystallize from ethyl acetate/hexane (3:1) and dry under vacuum (0.1 mmHg, 24 h).

Perform DSC (10°C/min) to detect polymorphic transitions. A single endothermic peak confirms purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.